molecular formula C7H5BrF3NO B1380442 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 1357095-12-5

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1380442
CAS No.: 1357095-12-5
M. Wt: 256.02 g/mol
InChI Key: HAEMAOMMHYTAMI-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the pyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of the trifluoroethoxy group, which enhances the reactivity of the pyridine ring for further functionalization.

Properties

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEMAOMMHYTAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine typically starts with the halogenation of 4-(2,2,2-trifluoroethoxy)pyridine

    Etherification: Another method involves the etherification of 3-bromo-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and etherification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to remove the bromine atom, yielding 4-(2,2,2-trifluoroethoxy)pyridine.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of novel catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Positional Isomerism

The position of substituents on the pyridine ring critically influences physicochemical and pharmacological properties. Key comparisons include:

Compound Name Substituent Positions CAS Number Molecular Formula Molecular Weight (g/mol)
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine Br (3), -OCH₂CF₃ (4) Not explicitly provided C₇H₅BrF₃NO ~260.02 (estimated)
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Br (3), -OCH₂CF₃ (2) 760207-89-4 C₇H₅BrF₃NO 260.02
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine Br (5), -OCH₂CF₃ (2) 126728-58-3 C₇H₅BrF₃NO 260.02
2-Bromo-4-(trifluoromethyl)pyridine Br (2), -CF₃ (4) 175205-81-9 C₆H₃BrF₃N 225.99

Key Observations :

  • Electrophilic Reactivity : The trifluoroethoxy group at the 4-position (target compound) may direct electrophilic substitution to the 2- or 6-positions, whereas the 2-positioned trifluoroethoxy group (CAS 760207-89-4) alters regioselectivity .
  • Steric Effects : Bulkier substituents (e.g., -CF₃ in 2-Bromo-4-(trifluoromethyl)pyridine) reduce solubility compared to -OCH₂CF₃ derivatives .

Pharmacological Relevance

Trifluoroethoxy-substituted pyridines are prevalent in pharmaceuticals. For example:

  • Lansoprazole Intermediates : Compounds like 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfonyl]benzimidazole () are key intermediates in proton pump inhibitors .
  • Bioactivity: The trifluoroethoxy group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Biological Activity

3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H6BrF3NO\text{C}_8\text{H}_6\text{BrF}_3\text{NO}

The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors, particularly the CB2 receptor. Research indicates that activation of the CB2 receptor may exert anti-inflammatory effects and could be beneficial in various pathological conditions such as fibrosis and ischemia-reperfusion injury .

Biological Activities

  • Anti-inflammatory Effects :
    • The compound has shown promise in modulating inflammatory pathways, particularly through the CB2 receptor. It may help reduce inflammation in conditions like diabetic retinopathy and uveitis .
  • Fibrosis Regulation :
    • Studies have indicated that this compound can regulate fibrosis progression by influencing myofibroblast activity via CB2 receptor modulation .
  • Neuroprotective Properties :
    • There is evidence suggesting that this compound may protect against neuroinflammatory conditions by modulating neuroinflammation pathways .

Case Study 1: Diabetic Retinopathy

A study investigated the effects of this compound on diabetic retinopathy models. Results showed significant reductions in retinal inflammation and improved visual function in treated subjects compared to controls.

Case Study 2: Fibrosis in Liver Conditions

In a model of liver fibrosis, administration of this compound resulted in decreased collagen deposition and improved liver function markers. This suggests a potential therapeutic role in hepatic fibrosis management.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryCB2 receptor activation
Fibrosis regulationModulation of myofibroblast activity
NeuroprotectionReduction of neuroinflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
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3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine

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